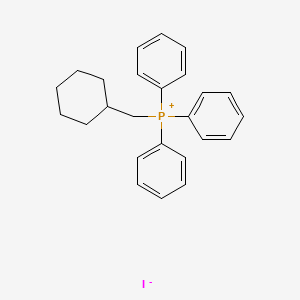![molecular formula C8H3ClN2S B1589803 7-Chlorothieno[3,2-b]pyridine-6-carbonitrile CAS No. 700844-09-3](/img/structure/B1589803.png)
7-Chlorothieno[3,2-b]pyridine-6-carbonitrile
Descripción general
Descripción
7-Chlorothieno[3,2-b]pyridine-6-carbonitrile is a pyridine derivative and a pharmaceutical intermediate compound . It has a molecular weight of 194.64 . The IUPAC name for this compound is 7-chlorothieno[3,2-b]pyridine-6-carbonitrile .
Synthesis Analysis
The synthesis of 7-Chlorothieno[3,2-b]pyridine-6-carbonitrile involves the use of POCl3 and thieno[3,2-b]pyridin-7-ol . The reaction mixture is heated at 60°C for 1 hour and at 100°C for an additional hour .Molecular Structure Analysis
The molecular structure of 7-Chlorothieno[3,2-b]pyridine-6-carbonitrile is represented by the formula C8H3ClN2S . The InChI code for this compound is 1S/C8H3ClN2S/c9-7-5(3-10)4-11-6-1-2-12-8(6)7/h1-2,4H .Chemical Reactions Analysis
As a pharmaceutical intermediate, 7-Chlorothieno[3,2-b]pyridine-6-carbonitrile can be used in the preparation of piperidines and deuterated thiophene pyridine compounds . It can also be used in the synthesis of compounds with anticancer activity .Physical And Chemical Properties Analysis
7-Chlorothieno[3,2-b]pyridine-6-carbonitrile is a solid compound . Its empirical formula is C8H3ClN2S and it has a molecular weight of 194.64 .Aplicaciones Científicas De Investigación
7-Chlorothieno[3,2-b]pyridine-6-carbonitrile is a chemical compound with the molecular formula C8H3ClN2S . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
One specific field where this compound finds application is in the synthesis of fused pyridine derivatives . These derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . This similarity is a key factor in explaining their effectiveness, especially in antiviral and anticancer drugs .
The methods of application or experimental procedures involve chemical synthesis, where this compound is incorporated into larger molecules to enhance their solubility, polarity, lipophilicity, and hydrogen bonding capacity .
The outcomes of these applications are varied, but they generally contribute to the development of new drugs with improved pharmacological properties .
Safety And Hazards
Propiedades
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-7-5(3-10)4-11-6-1-2-12-8(6)7/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNQDMVDUXLEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(C(=CN=C21)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473504 | |
| Record name | 7-Chlorothieno[3,2-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorothieno[3,2-b]pyridine-6-carbonitrile | |
CAS RN |
700844-09-3 | |
| Record name | 7-Chlorothieno[3,2-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

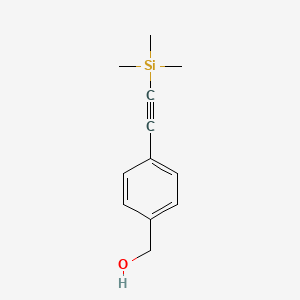

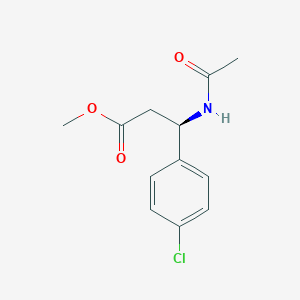
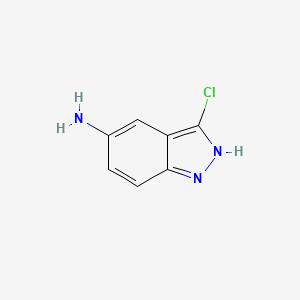
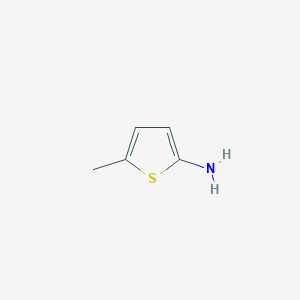
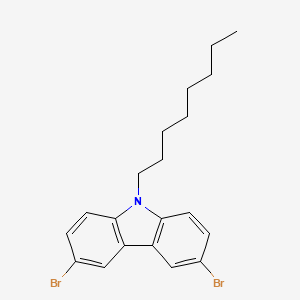
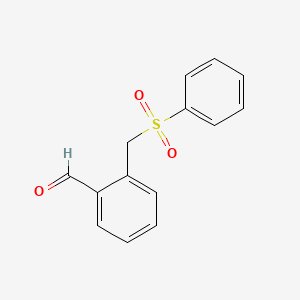
![N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B1589735.png)
![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)
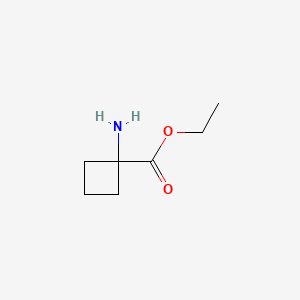

![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1589741.png)
